Methyl cyclopropanecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclopropanecarboximidate is an organic compound with the chemical formula C₅H₉NO. It is a member of the carboximidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclopropanecarboximidate can be synthesized through several methods. One common approach is the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. This method typically produces imidates as their hydrochloride salts . Another method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Pinner reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclopropanecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the imidate to an ester and an amine.
Aminolysis: Reaction with amines to form amidines.
Substitution: The imidate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid catalyst.
Aminolysis: Requires an excess of amine and is often conducted under mild heating.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces esters and amines.
Aminolysis: Forms amidines.
Substitution: Yields a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl cyclopropanecarboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl cyclopropanecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, leading to the formation of various products. The cyclopropane ring in its structure also contributes to its unique reactivity, as it can undergo ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Methyl cyclopropanecarboximidate can be compared with other carboximidates and cyclopropane derivatives:
Carboximidates: Similar compounds include ethyl cyclopropanecarboximidate and propyl cyclopropanecarboximidate.
Cyclopropane Derivatives: Compounds like methylcyclopropane and cyclopropanecarboxylic acid also exhibit unique reactivity due to the presence of the cyclopropane ring.
This compound stands out due to its specific combination of the imidate group and the cyclopropane ring, which imparts unique chemical properties and reactivity .
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
methyl cyclopropanecarboximidate |
InChI |
InChI=1S/C5H9NO/c1-7-5(6)4-2-3-4/h4,6H,2-3H2,1H3 |
InChI Key |
ZUVDUEOZCKMFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.